molecular formula C19H17N3O2S B4679880 N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide

N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide

Cat. No. B4679880
M. Wt: 351.4 g/mol
InChI Key: AZEQIWLFIQATKO-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide, also known as TAK-659, is a promising drug candidate that has been extensively studied for its potential therapeutic applications. This compound belongs to the class of selective inhibitors of the protein kinase B-cell lymphoma 2 (BTK), which plays a crucial role in the development and progression of various malignancies.

Mechanism of Action

BTK is a non-receptor tyrosine kinase that plays a crucial role in B-cell receptor signaling and activation. It is overexpressed in various types of cancer and is associated with poor prognosis. N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide selectively inhibits the activity of BTK by binding to its active site, thereby blocking downstream signaling pathways that promote cell survival and proliferation. By inhibiting BTK, this compound induces apoptosis and inhibits the growth of cancer cells.
Biochemical and Physiological Effects:
This compound has been shown to have potent antitumor activity in preclinical studies, both as a single agent and in combination with other anticancer agents. It has also been shown to have a favorable pharmacokinetic profile, with good oral bioavailability and a long half-life. In addition, this compound has been shown to be well-tolerated in preclinical studies, with no significant toxicity observed at therapeutic doses.

Advantages and Limitations for Lab Experiments

One of the main advantages of N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide is its selective inhibition of BTK, which makes it a promising drug candidate for the treatment of B-cell malignancies. However, one limitation of this compound is that it may not be effective in all patients, as some tumors may develop resistance to BTK inhibition. In addition, further studies are needed to determine the optimal dosing and treatment schedule for this compound.

Future Directions

Future research on N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide should focus on identifying biomarkers that can predict response to treatment and on developing strategies to overcome resistance to BTK inhibition. In addition, combination therapies with other anticancer agents should be explored to enhance the efficacy of this compound. Finally, clinical trials are needed to evaluate the safety and efficacy of this compound in human patients with B-cell malignancies.

Scientific Research Applications

N-[3-(aminocarbonyl)-4-(3,4-dimethylphenyl)-2-thienyl]nicotinamide has been extensively studied for its potential therapeutic applications in various types of cancer, including B-cell lymphoma, multiple myeloma, and chronic lymphocytic leukemia. It has been shown to selectively inhibit the activity of BTK, which is essential for the survival and proliferation of cancer cells. In preclinical studies, this compound has demonstrated potent antitumor activity and has been shown to enhance the efficacy of other anticancer agents.

properties

IUPAC Name

N-[3-carbamoyl-4-(3,4-dimethylphenyl)thiophen-2-yl]pyridine-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17N3O2S/c1-11-5-6-13(8-12(11)2)15-10-25-19(16(15)17(20)23)22-18(24)14-4-3-7-21-9-14/h3-10H,1-2H3,(H2,20,23)(H,22,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AZEQIWLFIQATKO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)C2=CSC(=C2C(=O)N)NC(=O)C3=CN=CC=C3)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17N3O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

351.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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